2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly interesting due to its unique structure, which includes two cyclopropyl groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Boc-protected amino acids, including this compound, can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclopropyl groups or the Boc-protected amino group.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: The Boc group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of free amines after Boc deprotection.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid involves the selective protection and deprotection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amino site during synthesis. Upon deprotection, the free amine can participate in various biochemical reactions, targeting specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds share the Boc protecting group but differ in their amino acid backbones.
Cyclopropyl-containing amino acids: These compounds feature cyclopropyl groups but may lack the Boc protection.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid is unique due to the combination of the Boc protecting group and the presence of two cyclopropyl groups. This structure provides both stability during synthesis and reactivity for further functionalization, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
3,3-dicyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10(8-4-5-8)9-6-7-9/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJSPHBNIYAYAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1CC1)C2CC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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